3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline
Description
Constitutional Isomerism
Constitutional isomers share the same molecular formula but differ in connectivity. Potential isomers include:
- Positional isomers : Chlorine or dihydroisoquinoline groups at alternative positions (e.g., 2-chloro-4-(3,4-dihydroisoquinolin-1-yl)aniline) .
- Skeletal isomers : Variations in the bicyclic structure (e.g., dihydroquinoline instead of dihydroisoquinoline) .
- Functional group isomers : Replacement of the amino group with alternative substituents (e.g., nitro or hydroxyl groups).
A comparative analysis of isomers is summarized below:
Synonym Management Across Chemical Databases
Synonym standardization is critical for avoiding ambiguity. The compound is documented under various names:
Discrepancies arise from:
- Naming conventions : IUPAC vs. common names (e.g., "tetrahydroisoquinoline" vs. "dihydroisoquinoline").
- Registry priorities : Commercial suppliers often simplify names for accessibility (e.g., Avantor omits stereochemical descriptors).
Efforts by platforms like ChEMBL to integrate PubChem and ChemSpider data highlight the importance of standardized identifiers (e.g., InChIKey) for resolving synonym conflicts.
Properties
IUPAC Name |
3-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLFOSYVLVUIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline typically involves:
- Step 1: Preparation of a chlorinated aniline intermediate, often 3-chloro-4-substituted aniline derivatives.
- Step 2: Construction or attachment of the 3,4-dihydroisoquinoline moiety to the aniline core.
- Step 3: Purification and characterization of the final product.
Due to the complexity of the molecule, the preparation requires careful control of reaction conditions to ensure regioselectivity and yield.
Chlorination of Aniline Precursors
A closely related compound, 3-chloro-4-methylaniline , is prepared industrially by chlorination of para-nitrotoluene (PNT) followed by reduction. This method can be adapted for preparing chlorinated aniline intermediates relevant to the target compound.
Key features of the chlorination method:
| Parameter | Details |
|---|---|
| Starting material | Para-nitrotoluene (PNT) |
| Chlorine amount | 0.48-0.54 weight parts relative to PNT |
| Temperature | 70-80 °C |
| Reaction time | 10 minutes stirring |
| Post-chlorination steps | Washing, refining, catalytic hydrogen reduction |
| Hydrogen amount | 0.038-0.044 weight parts |
| Yield | High purity product (>98.5%) |
This method emphasizes efficient raw material use and energy saving by optimizing chlorination and reduction steps in a continuous process involving chlorine and hydrogen gas under catalytic conditions.
Attachment of the 3,4-Dihydroisoquinoline Moiety
While direct literature on the exact preparation of this compound is limited, analogous synthetic routes for related isoquinoline derivatives involve:
- Formation of the isoquinoline ring system via Pictet-Spengler or Bischler-Napieralski cyclization reactions.
- Subsequent amination or nucleophilic substitution to attach the aniline group at the 4-position.
- Use of protecting groups and selective chlorination to maintain the chloro substituent at the 3-position on the aniline ring.
These steps require precise control of reaction conditions such as temperature, solvent, and catalysts to avoid side reactions and ensure regioselectivity.
Summary Table of Preparation Parameters
| Step | Reaction Type | Conditions | Key Reagents/Materials | Notes |
|---|---|---|---|---|
| Chlorination of PNT | Electrophilic aromatic substitution | 70-80 °C, 10 min stirring | Chlorine gas (0.48-0.54 wt parts), PNT | Efficient chlorination with high yield |
| Washing and Refining | Purification | Ambient to mild heating | Washing solvents | Removes impurities |
| Catalytic Reduction | Hydrogenation | Catalytic, 0.038-0.044 wt parts H2, reduction tower | Catalyst (e.g., Pd/C or Raney Ni) | Converts nitro to amine |
| Isoquinoline ring formation | Cyclization (Pictet-Spengler or Bischler-Napieralski) | Acidic or dehydrating conditions | Precursors with aldehyde or ketone groups | Forms 3,4-dihydroisoquinoline ring |
| Coupling/Attachment | Nucleophilic substitution or amination | Basic or acidic medium, reflux | Chlorinated aniline intermediate, isoquinoline derivative | Forms final compound |
| Final purification | Chromatography/crystallization | Solvent-dependent | Silica gel, recrystallization solvents | Ensures product purity |
Research Findings and Considerations
- The chlorination and reduction steps are critical for obtaining the correct chloroaniline intermediate with high purity and yield.
- The use of catalytic hydrogenation in a reduction tower allows for efficient conversion of nitro groups to amines with minimal energy consumption.
- The isoquinoline ring system is typically constructed via classical cyclization methods, which require careful control to avoid overreaction or side products.
- Purification techniques such as flash chromatography and recrystallization are essential to isolate the target compound in pure form.
- Alternative iodination and halogenation methods used in related compounds demonstrate the importance of selecting mild, efficient halogenation reagents to improve yield and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine Position: The target compound’s 3-chloro substitution contrasts with the 4-chloro in CAS 10159-02-1.
- Heterocyclic Moieties: Replacement of isoquinoline with indole (e.g., in the methylindolyl analog) reduces ring strain and alters π-π stacking interactions, which could impact selectivity in enzyme inhibition .
Research Implications and Limitations
While structural analogs provide insights into activity trends, direct biological data for the target compound are absent in the evidence. Additionally, the similarity scores (e.g., 0.91 for 3-Chloro-4-(4-chlorophenoxy)aniline) in likely reflect structural rather than functional resemblance, emphasizing the need for empirical validation .
Biological Activity
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline (CAS Number: 893750-76-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₅ClN₂
- Molecular Weight : 258.75 g/mol
- Structure : The compound features a chloro-substituted aniline moiety linked to a dihydro-isoquinoline structure, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 7.5 | Inhibition of the PI3K/Akt pathway |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G1 phase |
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression and metastasis. For instance, it has been identified as a selective inhibitor of certain kinases involved in tumor growth.
Key Findings :
- B-Raf Kinase Inhibition : A study demonstrated that derivatives of this compound could inhibit B-Raf kinase activity, which is frequently mutated in melanoma cases .
- Tyrosinase Inhibition : The compound's structural features allow it to interact effectively with tyrosinase, an enzyme implicated in melanin production and associated with skin cancers .
The biological activity of 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : It causes cell cycle arrest by interfering with regulatory proteins that control cell division.
- Signal Transduction Modulation : The inhibition of key signaling pathways like PI3K/Akt and MAPK cascades contributes to its anticancer effects.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline showed reduced tumor size and improved survival rates compared to control groups.
- Combination Therapies : When used in combination with conventional chemotherapeutics, the compound enhanced therapeutic efficacy while reducing side effects.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via substitution reactions under alkaline conditions. For example, 3-chloro-4-fluoronitrobenzene reacts with dihydroisoquinoline derivatives (or analogous intermediates) to form nitro intermediates, followed by reduction using iron powder under acidic conditions to generate the aniline moiety . Purification often involves column chromatography (e.g., CHCl/MeOH gradients), with yields ranging from 47% to 65% depending on substituents . Critical factors include reaction temperature, stoichiometry of reagents (e.g., excess dihydroisoquinoline for substitution efficiency), and catalyst selection (e.g., Pt/C for nitro-group reduction) .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (300–400 MHz, DMSO-d) is essential for verifying aromatic proton environments and substituent integration. For example, the dihydroisoquinolinyl group exhibits characteristic multiplet signals between δ 2.8–3.5 ppm (CH groups) and δ 6.5–7.5 ppm (aromatic protons) .
- Thin-Layer Chromatography (TLC) : R values (e.g., 0.27–0.44 in CHCl) help monitor reaction progress .
- High-Resolution Mass Spectrometry (HR-MS) : Used to confirm molecular weight (e.g., [M+H] peaks) and isotopic patterns, especially for halogenated derivatives .
Advanced Research Questions
Q. How do structural modifications to the dihydroisoquinolinyl or aniline moieties affect biological activity in kinase inhibition studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups at the 3-position of the aniline enhance binding to kinase ATP pockets (e.g., EGFR/HER2) by increasing hydrophobicity .
- Dihydroisoquinolinyl Substitutions : Bulkier groups (e.g., 3,4-dichlorophenoxy) improve selectivity but may reduce solubility. For example, 3-chloro-4-(3,4-dichlorophenoxy)aniline derivatives show IC values <100 nM in antiproliferative assays .
- Data Table :
| Substituent (Position) | Biological Activity (IC) | Selectivity Index |
|---|---|---|
| 3-Cl, 4-(3-CF-phenoxy) | 85 nM (EGFR) | 12.5 (vs. HER2) |
| 3-Cl, 4-(3,4-diCl-phenoxy) | 67 nM (HER2) | 8.9 (vs. EGFR) |
| Source: Adapted from kinase inhibition assays . |
Q. What experimental strategies resolve discrepancies in biological assay data for this compound?
- Methodological Answer : Contradictions in activity data may arise from:
- Purity Variability : Use HPLC (≥95% purity) and elemental analysis to validate batches. For example, Sigma-Aldrich notes that rare chemicals like isoquinolinone derivatives may lack analytical validation, requiring in-house QC .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., TAK-285 for EGFR/HER2 studies) .
- Solubility Effects : Pre-solubilize in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in kinase domains (e.g., PDB ID: 2JIU for EGFR). Focus on hydrogen bonding with hinge regions (e.g., Met793) and hydrophobic interactions with the DFG motif .
- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing Cl with CF) on binding affinity. For example, trifluoromethyl groups improve van der Waals interactions but may desolvate poorly .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for nitro reductions) and characterize intermediates (e.g., nitro intermediates via IR spectroscopy for NO stretches at ~1520 cm) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
